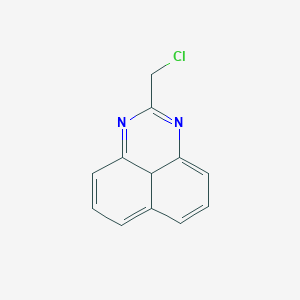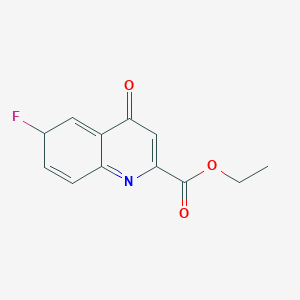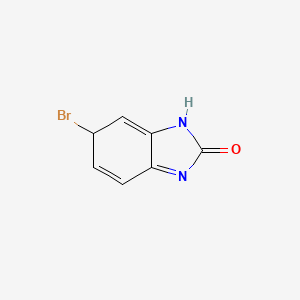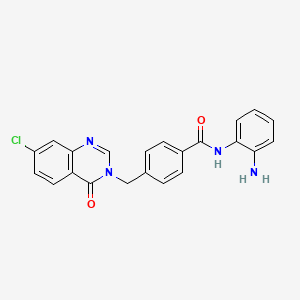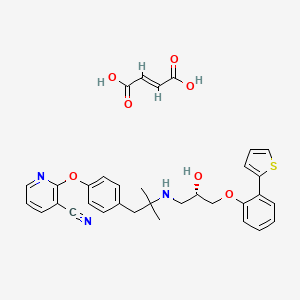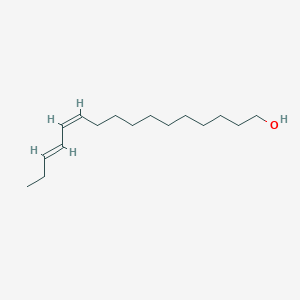
11Z,13E-Hexadecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11Z,13E-Hexadecadien-1-ol: is a compound known for its role as an insect sex pheromone. It is secreted by adult females of the grass web moth (Herpetogramma licarsisalis) and is used to attract male moths . This compound has a molecular formula of C16H30O and a molecular weight of 238.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11Z,13E-Hexadecadien-1-ol typically involves the use of commercially available starting materials. One common synthetic route includes the following steps:
Alkylation of lithium alkyne: under low temperature conditions.
Cis-Wittig olefination: of the aldehyde with propylidentriphenylphosphorane.
Hydroboration-protonolysis: of the alkyne.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 11Z,13E-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
11Z,13E-Hexadecadien-1-ol has several scientific research applications:
Chemistry: Used as a model compound in the study of pheromone synthesis and chemical communication in insects.
Biology: Helps in understanding the mating behavior and population control of pest species.
Industry: Used in the formulation of pheromone traps for pest management in agriculture
Mechanism of Action
The mechanism of action of 11Z,13E-Hexadecadien-1-ol involves its role as a sex pheromone. It is detected by the olfactory receptors of male moths, which are highly sensitive to this compound. The molecular targets include specific olfactory receptor neurons that trigger a behavioral response in the male moths, leading them to the source of the pheromone .
Comparison with Similar Compounds
- 11Z,13Z-Hexadecadien-1-ol
- 11Z,13E-Hexadecadienal
- 11Z,13Z-Hexadecadienal
Comparison:
- 11Z,13Z-Hexadecadien-1-ol: Similar structure but differs in the configuration of the double bonds. It is also used as a sex pheromone in different insect species .
- 11Z,13E-Hexadecadienal: An aldehyde derivative of 11Z,13E-Hexadecadien-1-ol, used in similar applications but with different chemical properties .
- 11Z,13Z-Hexadecadienal: Similar to 11Z,13E-Hexadecadienal but with different double bond configurations, affecting its biological activity .
This compound is unique due to its specific double bond configuration, which plays a crucial role in its effectiveness as a sex pheromone for certain insect species .
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(11Z,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5- |
InChI Key |
GKFQVSXEEVMHMA-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)
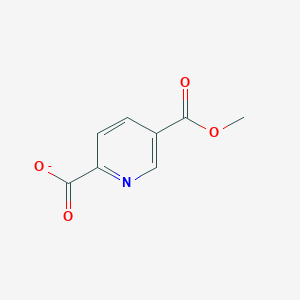
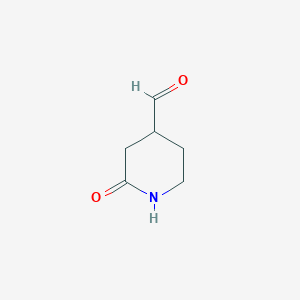

![N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid](/img/structure/B12362970.png)
![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)

